Crystallographically Validated Fragment Hit for M. tuberculosis InhA at 1.77 Å Resolution: A Structurally Characterized Starting Point Lacking in Ortho- and Para-Chloro Analogs
3-(3-Chlorophenyl)propanoic acid was identified as a validated fragment hit in a fragment-based drug discovery campaign targeting M. tuberculosis InhA, the validated target of the first-line pro-drug isoniazid. Its binding mode was solved by X-ray crystallography at 1.77 Å resolution (PDB: 6SQB; R-factor = 0.157; R-free = 0.174), revealing the chlorine atom occupying a well-defined hydrophobic sub-pocket formed by residues TYR158 (3.7 Å), ILE215 (3.8 Å), MET155 (4.2 Å), PHE149 (4.7 Å), and LEU218 (4.4 Å) [1][2]. In contrast, neither 3-(2-chlorophenyl)propanoic acid nor 3-(4-chlorophenyl)propanoic acid have been reported as crystallographically validated InhA fragment hits in the same study, and no co-crystal structures of these ortho- or para-isomers with InhA are deposited in the PDB [1]. The fragment-to-lead growing strategy initiated from this meta-chloro fragment ultimately yielded InhA inhibitors with affinities reaching 250 nM [1].
| Evidence Dimension | Crystallographic validation as InhA fragment hit (PDB deposition and structural resolution) |
|---|---|
| Target Compound Data | Co-crystal structure solved: PDB 6SQB, resolution 1.77 Å, R-factor 0.157, R-free 0.174; chlorine atom contacts TYR158 (3.7 Å), ILE215 (3.8 Å), MET155 (4.2 Å), PHE149 (4.7 Å), LEU218 (4.4 Å) |
| Comparator Or Baseline | 3-(2-Chlorophenyl)propanoic acid (CAS 1643-28-3) and 3-(4-Chlorophenyl)propanoic acid (CAS 2019-34-3): No InhA co-crystal structures deposited in the PDB; neither compound reported as a fragment hit in the Sabbah et al. (2020) fragment screening campaign |
| Quantified Difference | Target compound: validated fragment hit with 1.77 Å co-crystal structure. Comparators: no InhA co-crystal structures available (0 PDB entries for ortho/para isomers with InhA). Fragment elaboration from the meta-Cl hit produced inhibitors with 250 nM affinity. |
| Conditions | Fragment library screening by thermal shift assay (TSA) and ligand-observed NMR, followed by X-ray co-crystallography with M. tuberculosis InhA in complex with NAD⁺ (PDB: 6SQB) |
Why This Matters
Procurement of the meta-chloro isomer provides the only regioisomer with a publicly available, high-resolution co-crystal structure bound to InhA—a critical advantage for structure-based drug design where binding mode information is the rate-limiting step for fragment elaboration.
- [1] Sabbah, M.; Mendes, V.; Vistal, R.G.; Dias, D.M.G.; Záhorszká, M.; Mikušová, K.; Korduláková, J.; Coyne, A.G.; Blundell, T.L.; Abell, C. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. J. Med. Chem. 2020, 63, 4749–4761. DOI: 10.1021/acs.jmedchem.0c00007. View Source
- [2] Mendes, V.; Sabbah, M.; Coyne, A.G.; Abell, C.; Blundell, T.L. Crystal Structure of M. tuberculosis InhA in Complex with NAD⁺ and 3-(3-Chlorophenyl)propanoic Acid. PDB: 6SQB, deposited 2019-09-03, released 2020-04-22. Resolution: 1.77 Å, R-factor: 0.157, R-free: 0.174. View Source
